7-methyl-2-morpholin-4-yl[1,2,4]triazolo[1,5-a]pyrimidin-5(4H)-one
Description
7-Methyl-2-morpholin-4-yl[1,2,4]triazolo[1,5-a]pyrimidin-5(4H)-one is a triazolopyrimidinone derivative characterized by a methyl group at position 7 and a morpholin-4-yl substituent at position 2 of the fused triazolo-pyrimidine scaffold. Its molecular formula is C₁₀H₁₃N₅O₂, with a molecular weight of 235.25 g/mol .
Properties
IUPAC Name |
7-methyl-2-morpholin-4-yl-4H-[1,2,4]triazolo[1,5-a]pyrimidin-5-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N5O2/c1-7-6-8(16)11-9-12-10(13-15(7)9)14-2-4-17-5-3-14/h6H,2-5H2,1H3,(H,11,12,13,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUOSTNVWUDFDBF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)NC2=NC(=NN12)N3CCOCC3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N5O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Method A: Cyclization of Hydrazines with β-Ketonitriles
- Reactants: Hydrazines (e.g., 3-amino-1,2,4-triazole derivatives) and β-ketonitriles.
- Conditions: Reflux in ethanol or acetic acid with acid catalysts.
- Outcome: Formation of the fused heterocycle via intramolecular cyclization.
| Step | Reagents | Solvent | Temperature | Yield (%) | Reference |
|---|---|---|---|---|---|
| 1 | Hydrazine derivatives + β-ketonitriles | Ethanol | Reflux | 70-85 | , |
Introduction of Methyl Group at Position 7
The methylation at the 7-position is typically achieved via methylation of the heterocyclic nitrogen or carbon atom using methylating agents such as methyl iodide or dimethyl sulfate under basic conditions.
Method B: N-Methylation Using Methyl Iodide
- Reactants: The heterocyclic core with available nitrogen sites.
- Conditions: Stirring with methyl iodide in the presence of a base like potassium carbonate in DMF at room temperature or mild heating.
- Outcome: Selective methylation at the 7-position.
| Step | Reagents | Solvent | Temperature | Yield (%) | Reference |
|---|---|---|---|---|---|
| 2 | Methyl iodide + K₂CO₃ | DMF | Room temp to 50°C | 75-90 |
Incorporation of the Morpholin-4-yl Group at Position 2
The attachment of the morpholin-4-yl group is generally performed via nucleophilic substitution or coupling reactions involving a suitable precursor, such as a halogenated heterocycle or activated intermediate.
Method C: Nucleophilic Substitution with Morpholine Derivatives
- Reactants: Halogenated heterocycle (e.g., 2-chloropyrimidine derivative) and morpholine.
- Conditions: Heating in a polar aprotic solvent like acetonitrile or dimethylformamide with a base such as potassium carbonate.
- Outcome: Formation of the 2-morpholin-4-yl substituted heterocycle.
| Step | Reagents | Solvent | Temperature | Yield (%) | Reference |
|---|---|---|---|---|---|
| 3 | Morpholine + halogenated heterocycle | Acetonitrile | 80-100°C | 65-85 | , |
Final Cyclization and Functionalization to Obtain the Target Compound
The final step involves cyclization or oxidation to form the fused triazolopyrimidine ring system, often facilitated by oxidizing agents (e.g., nitric acid, hydrogen peroxide) or condensation reactions with suitable aldehydes or ketones.
Method D: Cyclization via Condensation with Formaldehyde or Similar Reagents
- Reactants: Methylated and morpholinyl-substituted intermediates with formaldehyde derivatives.
- Conditions: Heating in acetic acid or other suitable solvents.
- Outcome: Closure of the fused heterocycle, yielding the target compound.
| Step | Reagents | Solvent | Temperature | Yield (%) | Reference |
|---|---|---|---|---|---|
| 4 | Formaldehyde + acid | Acetic acid | 80-100°C | 60-80 | , |
Summary of the Proposed Synthetic Route
Research Findings and Notes
- The synthesis strategies emphasize regioselectivity and high yields, with the use of mild conditions to preserve functional groups.
- The key to successful synthesis is the controlled methylation and nucleophilic substitution steps, which require precise temperature and reagent control.
- The fusion of the heterocyclic core is typically achieved via cyclization reactions under acidic or oxidative conditions, enabling the formation of the fused ring system with high regioselectivity.
- The synthesis pathways described are adaptable for creating derivatives with various substituents, facilitating structure-activity relationship (SAR) studies.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: : Conversion of functional groups to more oxidized forms.
Reduction: : Reduction of functional groups to more reduced forms.
Substitution: : Replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium(VI) compounds.
Reduction: : Reducing agents such as lithium aluminum hydride, sodium borohydride, and hydrogen gas are often used.
Substitution: : Nucleophiles and electrophiles are employed, depending on the specific substitution reaction.
Major Products Formed
The major products formed from these reactions can vary widely, but they often include derivatives with altered functional groups, which can be further utilized in various applications.
Scientific Research Applications
7-methyl-2-morpholin-4-yl[1,2,4]triazolo[1,5-a]pyrimidin-5(4H)-one: has several scientific research applications:
Chemistry: : Used as a building block in the synthesis of more complex molecules.
Biology: : Investigated for its potential biological activity, including antimicrobial and antiviral properties.
Medicine: : Explored for its therapeutic potential in treating various diseases.
Industry: : Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which 7-methyl-2-morpholin-4-yl[1,2,4]triazolo[1,5-a]pyrimidin-5(4H)-one exerts its effects involves interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to modulation of biological processes.
Comparison with Similar Compounds
Substituent Variations and Physicochemical Properties
Key Structural Features Compared:
Insights:
- Morpholine vs. Alkyl/Aryl Groups: The morpholin-4-yl group in the target compound enhances polarity and hydrogen-bonding capacity compared to alkyl (e.g., ethyl in ) or aryl (e.g., phenyl in ) substituents. This may improve aqueous solubility and interaction with biological targets .
- Methyl vs.
- Bulkiness: The 7-phenyl derivative () introduces steric hindrance, which may limit binding to compact enzyme active sites but enhance π-π stacking interactions in hydrophobic environments .
Biological Activity
7-Methyl-2-morpholin-4-yl[1,2,4]triazolo[1,5-a]pyrimidin-5(4H)-one (CAS: 136083-19-7) is a compound belonging to the class of [1,2,4]triazolo[1,5-a]pyrimidines. This compound has garnered attention due to its potential biological activities, particularly in the fields of oncology and pharmacology. The following sections will explore its synthesis, biological activity, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C10H13N5O2, with a molecular weight of approximately 235.25 g/mol. The compound features a triazole ring fused with a pyrimidine moiety and a morpholine substituent.
Anticancer Properties
Recent studies have highlighted the anticancer potential of [1,2,4]triazolo[1,5-a]pyrimidine derivatives. For instance:
- In vitro studies demonstrated that certain derivatives exhibit significant antiproliferative activity against various cancer cell lines including MGC-803 (gastric cancer), HCT-116 (colon cancer), and MCF-7 (breast cancer). A notable compound from a related study showed IC50 values of 9.47 μM for MGC-803 cells, outperforming standard chemotherapeutics like 5-Fluorouracil (5-FU) .
The mechanism by which these compounds exert their anticancer effects often involves:
- Inhibition of the ERK signaling pathway : Compounds have been shown to reduce the phosphorylation levels of critical proteins in this pathway (ERK1/2, c-Raf, MEK1/2) leading to decreased cell proliferation and increased apoptosis .
Other Biological Activities
Beyond anticancer properties, [1,2,4]triazolo[1,5-a]pyrimidines have also been investigated for:
- Antibacterial and antiviral activities : These compounds have demonstrated effectiveness against various bacterial strains and viral infections in preliminary studies .
Study 1: Antiproliferative Activity
A study synthesized a series of [1,2,4]triazolo[1,5-a]pyrimidine derivatives and evaluated their antiproliferative effects. Among them:
- Compound H12 exhibited potent activity against MGC-803 cells with an IC50 value of 9.47 μM.
- The study also indicated that these compounds could induce cell cycle arrest at the G2/M phase and promote apoptosis through modulation of apoptosis-related proteins .
Study 2: PDE Inhibition
Another research focused on the role of substituted [1,2,4]triazolo[1,5-a]pyrimidin-7-yl compounds as phosphodiesterase type 2 (PDE2) inhibitors:
- These compounds were found to significantly inhibit PDE2 activity in vitro, suggesting potential therapeutic applications in treating disorders associated with PDE dysregulation .
Data Table: Summary of Biological Activities
| Activity | Cell Line | IC50 Value (μM) | Mechanism |
|---|---|---|---|
| Antiproliferative | MGC-803 | 9.47 | ERK signaling pathway inhibition |
| Antiproliferative | HCT-116 | 9.58 | Cell cycle arrest |
| Antiproliferative | MCF-7 | 13.1 | Induction of apoptosis |
| PDE Inhibition | N/A | N/A | Inhibition of phosphodiesterase type 2 |
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes and characterization methods for 7-methyl-2-morpholin-4-yl[1,2,4]triazolo[1,5-a]pyrimidin-5(4H)-one?
- Methodology :
- Synthesis : Multi-step protocols involving cyclocondensation of 3,5-diamino-1,2,4-triazole with morpholine-containing ketones or aldehydes under reflux conditions (e.g., DMF as solvent, 80–100°C). Intermediate purification via column chromatography is critical for yield optimization .
- Characterization : Use NMR (¹H/¹³C) to confirm substitution patterns (e.g., methyl at position 7, morpholinyl at position 2). IR spectroscopy verifies functional groups (e.g., carbonyl stretch at ~1700 cm⁻¹). Mass spectrometry confirms molecular weight .
Q. How should researchers design initial biological screening assays for this compound?
- Methodology :
- Target Selection : Prioritize kinases (e.g., CDK2) or enzymes linked to viral replication (e.g., polymerases) based on structural analogs like 5-(methoxymethyl)-2-methyl-triazolopyrimidine, which showed CDK2 inhibition .
- Assay Design : Use fluorescence-based enzymatic assays (e.g., ATPase activity) or cell viability tests (MTT assay) on cancer lines (e.g., HeLa, MCF-7). Include positive controls (e.g., staurosporine for kinases) .
Q. What structural features influence the compound’s bioactivity?
- Key Features :
- Morpholinyl Group : Enhances solubility and hydrogen-bonding potential with targets like ATP-binding pockets .
- Methyl Substituent : Increases lipophilicity, improving membrane permeability. Comparative studies show methyl analogs exhibit higher anticancer activity vs. ethyl derivatives .
Advanced Research Questions
Q. How can mechanistic studies resolve contradictions in reported biological activities (e.g., antiviral vs. anticancer)?
- Methodology :
- Target Profiling : Use proteome-wide kinase screening or thermal shift assays to identify off-target interactions. For example, morpholinyl derivatives may inhibit both CDK2 (anticancer) and viral RNA polymerases (antiviral) .
- Pathway Analysis : Transcriptomics (RNA-seq) on treated cells can clarify dominant pathways (e.g., apoptosis vs. viral replication inhibition) .
Q. What strategies optimize structure-activity relationships (SAR) for selective target engagement?
- Methodology :
- Substituent Modulation : Replace morpholinyl with piperazinyl or thiomorpholinyl groups to alter steric/electronic properties. For example, ethyl substitution at position 7 improves kinase selectivity .
- Molecular Dynamics (MD) Simulations : Predict binding stability with targets (e.g., CDK2 vs. PDE4) to prioritize synthetic analogs .
Q. How should researchers address discrepancies in IC₅₀ values across independent studies?
- Methodology :
- Standardized Assays : Validate protocols using reference compounds (e.g., ATP-competitive inhibitors for kinase assays). Control for variables like cell passage number and serum concentration .
- Meta-Analysis : Compare datasets using tools like Prism to identify outliers. For example, conflicting apoptosis rates may stem from differential ROS levels in cell models .
Q. What methodologies improve pharmacokinetic properties (e.g., bioavailability) of this compound?
- Methodology :
- Prodrug Design : Introduce ester or amide groups at the 5-position to enhance solubility. Hydrolysis in vivo regenerates the active form .
- Microsomal Stability Testing : Use liver microsomes (human/rat) to assess metabolic degradation. Adjust substituents (e.g., fluorination) to reduce CYP450-mediated clearance .
Q. How does this compound compare to structurally similar triazolopyrimidines in efficacy and toxicity?
- Comparative Analysis :
- Activity : The morpholinyl group confers ~2-fold higher CDK2 inhibition vs. 7-ethyl-2-methyl analogs (IC₅₀ = 0.8 µM vs. 1.5 µM) .
- Toxicity : Morpholinyl derivatives show lower cytotoxicity (CC₅₀ > 50 µM in HEK293) compared to chlorophenyl-substituted triazolopyrimidines (CC₅₀ = 12 µM) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
